

Spectroscopic Profile of 3,6-Dichlorophthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dichlorophthalic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,6-dichlorophthalic acid**, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **3,6-dichlorophthalic acid**[\[1\]](#)
- Molecular Formula: $C_8H_4Cl_2O_4$ [\[1\]](#)
- Molecular Weight: 235.02 g/mol [\[1\]](#)
- CAS Number: 16110-99-9[\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **3,6-dichlorophthalic acid**. While specific experimental spectra are not publicly available, the data presented is based on characteristic values for the functional groups present in the molecule and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

A proton NMR spectrum for **3,6-dichlorophthalic acid** has not been found in publicly available databases. The expected chemical shifts are predicted based on the structure.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Ar-H	7.0 - 8.0	Singlet	The two aromatic protons are chemically equivalent and would appear as a singlet.
-COOH	10.0 - 13.0	Broad Singlet	The acidic protons of the carboxylic acid groups typically appear as a broad signal at a high chemical shift. This signal can be exchanged with D ₂ O.

¹³C NMR (Carbon-13) NMR Data

Experimental data for the ¹³C NMR spectrum has been reported, acquired on a Varian XL-100 instrument using DMSO-d₆ as the solvent.[1] The specific chemical shifts are not publicly listed, but predicted values are provided below.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C=O	165 - 175	The carbonyl carbons of the carboxylic acid groups.
C-Cl	130 - 140	The aromatic carbons directly bonded to the chlorine atoms.
C-COOH	130 - 140	The aromatic carbons directly bonded to the carboxylic acid groups.
C-H	125 - 135	The aromatic carbons bonded to hydrogen.

Infrared (IR) Spectroscopy

A specific peak list for the IR spectrum of **3,6-dichlorophthalic acid** is not publicly available. The following table outlines the expected characteristic absorption bands.

Functional Group	Wavenumber (cm^{-1})	Intensity	Vibration
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad	O-H Stretch
C=O (Carboxylic Acid)	1680 - 1720	Strong	C=O Stretch
C=C (Aromatic)	1450 - 1600	Medium	C=C Stretch
C-O (Carboxylic Acid)	1210 - 1320	Strong	C-O Stretch
C-Cl	600 - 800	Strong	C-Cl Stretch

Mass Spectrometry (MS)

GC-MS data for **3,6-dichlorophthalic acid** is available in spectral databases.^[1] The detailed fragmentation pattern is not publicly listed, but the expected major fragments are outlined below.

m/z	Proposed Fragment	Notes
234/236/238	$[M]^+$	Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
217/219/221	$[M-OH]^+$	Loss of a hydroxyl radical.
189/191/193	$[M-COOH]^+$	Loss of a carboxyl group.
172/174	$[M-2Cl]^+$	Loss of two chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3,6-dichlorophthalic acid** is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Solvent: DMSO-d6
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16 to 64, depending on the sample concentration.

- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Instrument: Varian XL-100 (or equivalent)
- Solvent: DMSO-d6
- Temperature: 298 K
- Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:

- A small amount of solid **3,6-dichlorophthalic acid** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16 to 32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

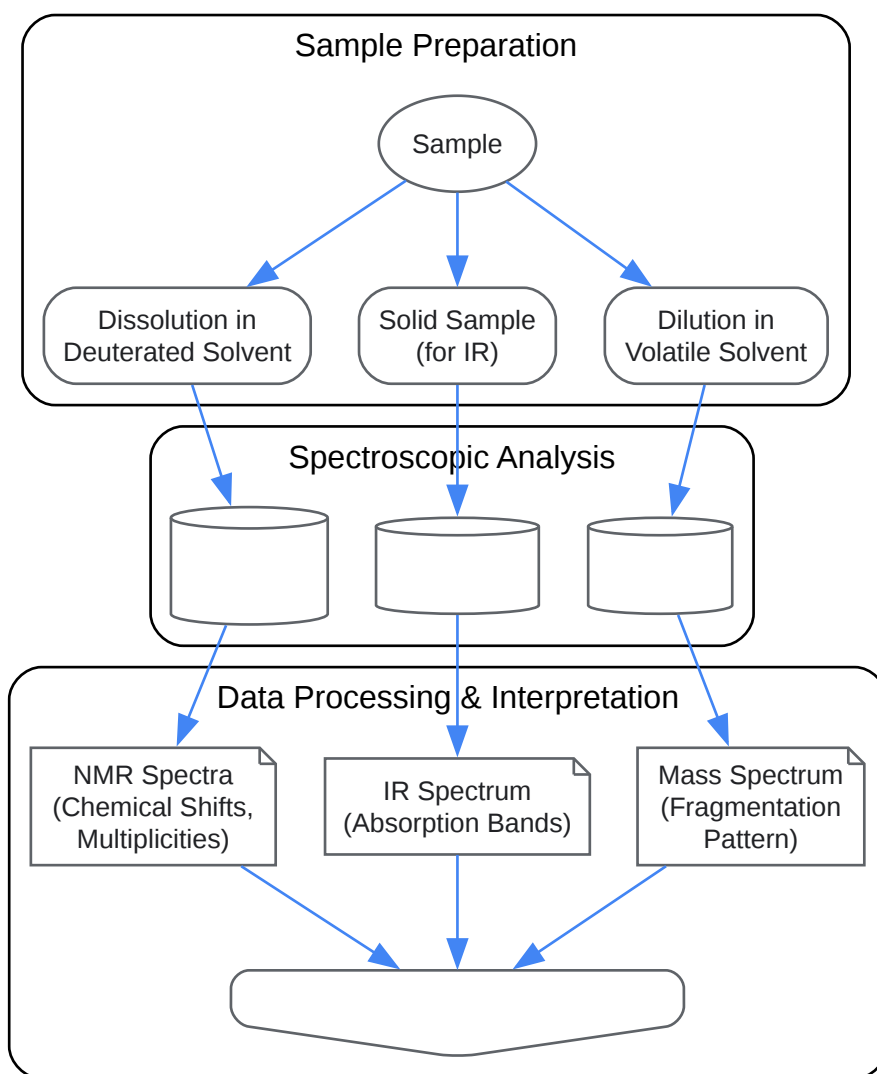
- A dilute solution of **3,6-dichlorophthalic acid** is prepared in a suitable solvent, such as methanol or a derivatizing agent may be used to increase volatility.
- The solution is filtered through a 0.22 μm syringe filter.

Data Acquisition:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Injection Volume: 1 μL .
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
- Oven Temperature Program:
 - Initial temperature: 100 $^{\circ}\text{C}$, hold for 1 minute.
 - Ramp: 10 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$.
 - Hold: 5 minutes at 280 $^{\circ}\text{C}$.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40 - 400.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3,6-dichlorophthalic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 3,6-Dichlorophthalic acid | C₈H₄Cl₂O₄ | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]
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